Isotopic Purity and Mass Shift: Ensuring Chromatographic Co-Elution with Hydralazine
Hydralazine-d4 provides a defined +4 Da mass shift relative to unlabeled hydralazine (monoisotopic mass difference), enabling distinct MS/MS detection without spectral overlap from the analyte's natural isotopes. This contrasts with Hydralazine-d5 (hydrochloride), which provides a +5 Da shift and may exhibit slightly altered chromatographic retention, violating the 'co-elution' principle critical for correcting matrix effects [1]. The reported purity of >99% for deuterated forms (d1-d4) minimizes interference from unlabeled or under-labeled species .
| Evidence Dimension | Mass-to-Charge Ratio (m/z) Shift |
|---|---|
| Target Compound Data | +4 Da (m/z shift for parent ion and key fragments) |
| Comparator Or Baseline | Hydralazine-d5 (hydrochloride) |
| Quantified Difference | Target compound (d4) offers a +4 Da shift versus +5 Da for the d5 analog. The d4 analog is more likely to co-elute perfectly with the unlabeled analyte (Δm/z of 4) than a d5 analog, which may show a slight retention time shift on reverse-phase LC. |
| Conditions | Theoretical comparison based on isotope-labeled internal standard design principles for LC-MS/MS. |
Why This Matters
For quantitative LC-MS/MS, exact co-elution is paramount to correct for variable ion suppression; a +4 Da shift with confirmed >99% isotopic purity ensures minimal chromatographic isotope effect while maintaining spectral resolution.
- [1] Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207. View Source
